
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Descripción general
Descripción
The compound 4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr .
Molecular Structure Analysis
The InChI key for 4-Bromo-1,1,1-trifluorobutane is DBCAQXHNJOFNGC-UHFFFAOYSA-N . For 4-Bromo-1,1,2-trifluoro-1-butene, the InChI key is GQCQMFYIFUDARF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr . 4-Bromo-1,1,2-trifluoro-1-butene is a liquid with a refractive index of 1.401 (lit.), a boiling point of 95-98 °C (lit.), and a density of 1.639 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene has been utilized in various chemical reactions, particularly in the synthesis of complex chemical structures. For instance, Zhao et al. (2010) explored reactions involving bromo and trifluoro functional groups in the presence of InCl3•4H2O, demonstrating its reactivity with benzenethiols (Zhao et al., 2010).
- The compound also plays a role in the formation of pendant alkyl halide derivatives, as shown in the synthesis process involving 1,4-bis(tetrazole)benzenes, leading to various alkyl halide derivatives (Bond et al., 2006) (Bond et al., 2006).
Organometallic Chemistry
- In organometallic chemistry, the compound's derivatives are used for synthesizing functionalized poly-tetrazoles. Bethel et al. (1999) demonstrated its use in reactions with organotin compounds, leading to the formation of various substituted tetrazole isomers (Bethel et al., 1999).
Pharmaceutical Synthesis
- In the pharmaceutical field, derivatives of (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene have been used in synthesizing benzamide derivatives, which act as non-peptide CCR5 antagonists. This is evident in the work of Cheng De-ju (2014), who synthesized novel CCR5 antagonists using related bromobenzene derivatives (Cheng De-ju, 2014).
Material Science Applications
- This compound also finds applications in material science, particularly in the development of nanomaterials and photophysical properties. For example, Goodarzi and Mirza (2020) described the electrogenerated synthesis of nanoparticles using a derivative of this compound, showcasing its potential in nanotechnology (Goodarzi & Mirza, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(4-bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3/c17-12-11-15(16(18,19)20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYBVCCNZHWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197384 | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene | |
CAS RN |
1099598-12-5 | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
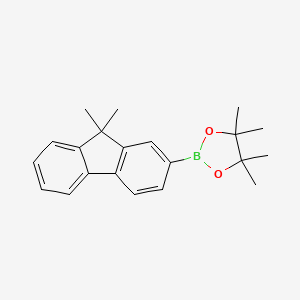
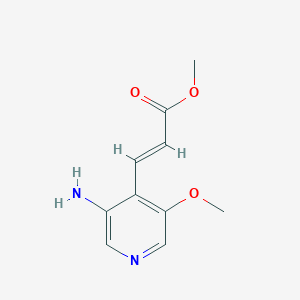
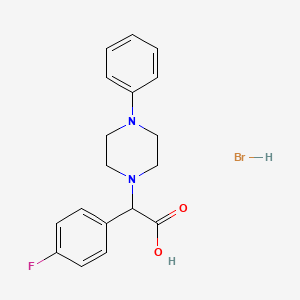
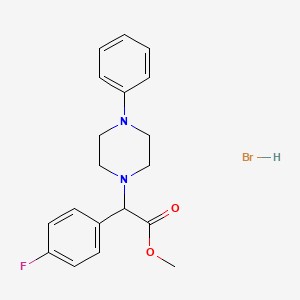

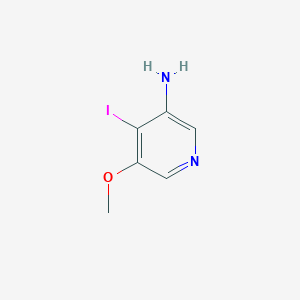
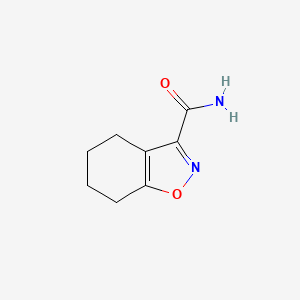


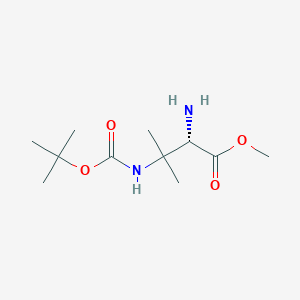
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
